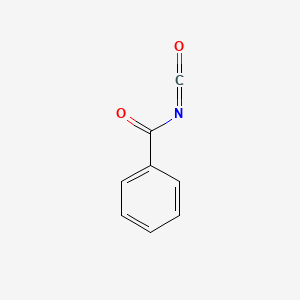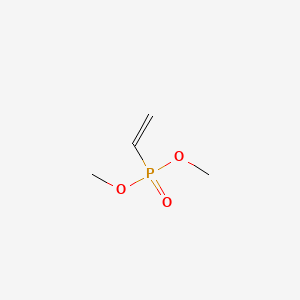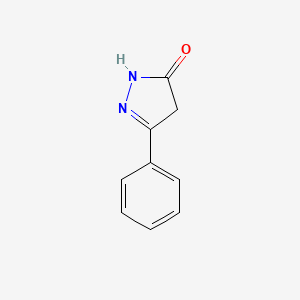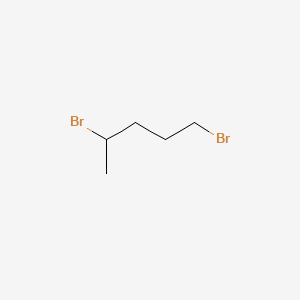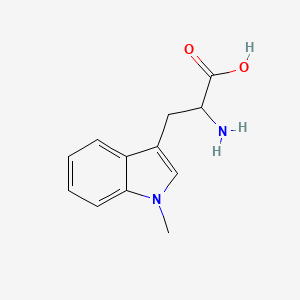
1-Méthyl-DL-tryptophane
Vue d'ensemble
Description
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1). It has been used to study inflammation-induced depression in mice and syncytial virus-induced bronchiolitis . It is a chiral compound that can exist as both D- and L-enantiomers .
Synthesis Analysis
While specific synthesis methods for 1-Methyl-DL-tryptophan were not found in the search results, it’s worth noting that tryptophan derivatives have been prepared using the Pictet-Spengler reaction of tryptophan esters with aldehydes .Molecular Structure Analysis
The empirical formula for 1-Methyl-DL-tryptophan is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc(CC(N)C(O)=O)c2ccccc12 .Chemical Reactions Analysis
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), which is involved in the catabolism of tryptophan .Physical And Chemical Properties Analysis
1-Methyl-DL-tryptophan is a solid substance . It has a melting point of 250 °C (dec.) .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 1-Méthyl-DL-tryptophane, en se concentrant sur six applications uniques :
Inhibition de l’indolamine 2,3 dioxygénase-1 (IDO1)
This compound : est un inhibiteur compétitif de l’IDO1, une enzyme impliquée dans le métabolisme du tryptophane le long de la voie de la kynurénine. L’IDO1 joue un rôle dans la régulation de la réponse immunitaire et est impliqué dans diverses maladies, notamment le cancer, où il peut aider les tumeurs à échapper à la surveillance immunitaire. En inhibant l’IDO1, le this compound peut être utilisé pour étudier la dépression induite par l’inflammation et la bronchiolite induite par un virus .
Synthèse de ligands à base de L-tryptophane
Ce composé sert de matière de départ essentielle pour la synthèse de ligands à base de L-tryptophane utilisés dans l’arylation N2 régiosélective catalysée par le cuivre des 1,2,3-triazoles . Ces ligands peuvent être cruciaux pour créer des molécules organiques complexes avec des applications pharmaceutiques potentielles.
Synthèse totale du (−)-ardéémine
(−)-Ardeemin est un produit naturel aux propriétés pharmacologiques potentielles. Le This compound est utilisé comme matière de départ dans sa synthèse totale, mettant en évidence son rôle dans la création de molécules bioactives complexes .
Systèmes d’administration de médicaments
Les chercheurs ont utilisé le This compound dans la synthèse de nanoparticules d’or coiffées de peptides cycliques. Ces nanoparticules sont explorées comme systèmes d’administration de médicaments, ce qui pourrait potentiellement améliorer l’efficacité et la spécificité des agents thérapeutiques .
Effets immunomodulateurs
Dans des études sur des modèles animaux, le This compound a montré qu’il augmentait les niveaux plasmatiques d’acide kynurénique dans des conditions inflammatoires, ce qui permet de moduler divers effets immunomodulateurs . Cette application est importante pour comprendre et manipuler les réponses immunitaires.
Micelles polymériques pour l’immunostimulation
Un transporteur de promédicament polymère immunostimulant multifonctionnel a été créé pour délivrer du This compound et des agents chimiothérapeutiques tels que la doxorubicine. Ce transporteur favorise l’activation des cellules T tout en diminuant l’expression des cellules T régulatrices (Tregs), ce qui améliore la réponse immunitaire contre les tumeurs .
Mécanisme D'action
Target of Action
1-Methyl-DL-tryptophan (1-MT) is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response . The D-isomer of 1-MT can inhibit the IDO-related enzyme IDO2 .
Mode of Action
1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer (L-1MT) inhibits IDO weakly but also serves as an enzyme substrate .
Biochemical Pathways
1-MT drives tryptophan catabolism toward the kynurenic acid branch . It induces an increase in tryptophan and its metabolite, kynurenic acid (KYNA), in both mice and human blood . Concurrently, the intermediate metabolite kynurenine (KYN), as well as the KYN/TRP ratio, are reduced after 1-MT treatment .
Pharmacokinetics
1-MT is known for its low toxicity and great pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . Oral and intravenous administration of 1-MT to rats revealed a long elimination half-life (t1/2β) of 23.5 hours (i.v.) and 46 hours (p.o.), with oral bioavailability of 109% .
Result of Action
1-MT treatment results in an increase of KYNA ex vivo and in vivo . This shift toward the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-MT . Due to the proven immunomodulatory properties of KYNA, this shift should be considered for further applications .
Action Environment
The effects of 1-MT on tryptophan metabolites were similar after the in vivo application of 1-MT to C57BL/6 mice .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methyl-DL-tryptophan plays a significant role in biochemical reactions by inhibiting the enzyme indoleamine 2,3-dioxygenase. This enzyme is responsible for the degradation of tryptophan into kynurenine and other metabolites. The inhibition of indoleamine 2,3-dioxygenase by 1-Methyl-DL-tryptophan leads to an increase in tryptophan levels and a decrease in kynurenine levels. This interaction is crucial because it affects the immune response and has implications for cancer therapy .
Cellular Effects
1-Methyl-DL-tryptophan has been shown to influence various cellular processes. By inhibiting indoleamine 2,3-dioxygenase, it prevents the depletion of tryptophan, which is essential for T-cell proliferation. This inhibition can enhance the immune response against tumors by restoring the proliferation and cytotoxic activity of T lymphocytes . Additionally, 1-Methyl-DL-tryptophan can modulate dendritic cell function and affect cell signaling pathways, such as the mammalian target of rapamycin pathway .
Molecular Mechanism
The molecular mechanism of 1-Methyl-DL-tryptophan involves its competitive inhibition of indoleamine 2,3-dioxygenase. This inhibition prevents the conversion of tryptophan to kynurenine, thereby maintaining higher levels of tryptophan. The compound can also inhibit the related enzyme indoleamine 2,3-dioxygenase 2, which further contributes to its effects on tryptophan metabolism . These interactions lead to changes in gene expression and cellular signaling pathways, enhancing the immune response and potentially inhibiting tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-DL-tryptophan have been observed to change over time. Studies have shown that continuous supplementation with 1-Methyl-DL-tryptophan can significantly reduce the expression of indoleamine 2,3-dioxygenase in cancer cells
Dosage Effects in Animal Models
The effects of 1-Methyl-DL-tryptophan vary with different dosages in animal models. At lower doses, it has been shown to enhance the immune response without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal metabolic processes . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.
Metabolic Pathways
1-Methyl-DL-tryptophan is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting indoleamine 2,3-dioxygenase, it prevents the conversion of tryptophan to kynurenine and other downstream metabolites . This inhibition can lead to changes in metabolic flux and alter the levels of various metabolites, impacting immune responses and cellular functions .
Transport and Distribution
The transport and distribution of 1-Methyl-DL-tryptophan within cells and tissues involve various transporters and binding proteins. Studies have shown that it can accumulate in different organs, including the brain, following administration . The compound’s distribution is influenced by its interactions with transport proteins and its solubility in different cellular environments .
Subcellular Localization
1-Methyl-DL-tryptophan’s subcellular localization is primarily influenced by its interactions with indoleamine 2,3-dioxygenase and related enzymes. It is likely to be found in cellular compartments where these enzymes are active, such as the cytoplasm and possibly the endoplasmic reticulum . The compound’s activity and function are closely tied to its localization within these subcellular compartments.
Propriétés
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314131 | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26988-72-7, 21339-55-9 | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARBRIN,(L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


